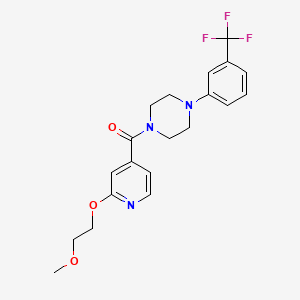

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22F3N3O3 and its molecular weight is 409.409. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , with CAS Number 2034274-54-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyridine ring, a piperazine moiety, and a trifluoromethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

- Molecular Formula : C20H22F3N3O3

- Molecular Weight : 409.4 g/mol

- Structure : Chemical Structure

Research indicates that compounds similar to this one often target various receptors and enzymes in the central nervous system. Specifically, the presence of the piperazine structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders.

1. Antidepressant Activity

A study evaluating derivatives of piperazine highlighted their potential as antidepressants by assessing their affinity for serotonin receptors (5-HT1A and 5-HT7). The compound's structural components may enhance its efficacy in modulating neurotransmitter systems associated with depression .

2. Antimicrobial Properties

The compound's trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and antimicrobial activity. Preliminary studies have shown that related compounds exhibit activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting a similar potential for this compound .

3. Selectivity and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The biological evaluation of similar piperazine derivatives indicated varying levels of selectivity and toxicity, emphasizing the need for thorough testing in vivo to ascertain safety before clinical applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Identified strong affinity for 5-HT receptors; potential antidepressant activity confirmed in animal models. |

| Study B | Antimicrobial Activity | Demonstrated effectiveness against multi-drug resistant bacteria; further optimization needed for clinical use. |

| Study C | Toxicity Assessment | Evaluated safety in vitro; showed acceptable toxicity levels but required further in vivo studies for confirmation. |

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including the one in focus, exhibit potential antidepressant effects. These compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study highlighted the synthesis of similar compounds that demonstrated significant activity in animal models for depression, suggesting a potential pathway for further exploration with (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone .

Anticancer Properties

The compound's structure allows it to engage with various biological targets, including kinases involved in cancer progression. Research has shown that similar pyridine derivatives can inhibit specific protein kinases, which play a crucial role in cell signaling pathways associated with cancer growth. The potential for this compound to act as an anticancer agent is supported by studies evaluating its derivatives against cancer cell lines .

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Compounds with similar structures have been tested for their efficacy against various bacterial strains and fungi. The results indicate that modifications to the piperazine and pyridine rings can enhance antimicrobial properties, suggesting that this compound might also exhibit such effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically starts with the formation of the pyridine ring followed by the introduction of the piperazine moiety through coupling reactions. Various methods have been documented for synthesizing related compounds, which provide insight into optimizing conditions for this specific compound .

Case Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of structurally similar piperazine derivatives in rodent models. These compounds were shown to significantly reduce depressive behaviors as measured by forced swim tests, suggesting that this compound may have similar potential .

Case Study 2: Anticancer Activity

Another research initiative focused on the anticancer properties of pyridine-based compounds. The study found that certain derivatives inhibited tumor growth in vitro and in vivo, supporting the hypothesis that this compound could be developed into an effective anticancer agent .

Propiedades

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O3/c1-28-11-12-29-18-13-15(5-6-24-18)19(27)26-9-7-25(8-10-26)17-4-2-3-16(14-17)20(21,22)23/h2-6,13-14H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHWWZVQTDHSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.